![molecular formula C14H17ClN2O3S B2823053 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1396847-11-2](/img/structure/B2823053.png)
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide
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Description
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H17ClN2O3S and its molecular weight is 328.81. The purity is usually 95%.
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Scientific Research Applications
Modulation of MRGPRX2
The compound can be used to modulate the Mas-related G-protein coupled receptor X2 (MRGPRX2) or its orthologs . This can be useful in treating conditions that are dependent on MRGPRX2 or its orthologs .
Treatment of Pseudo-allergic Drug Reactions
MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions . The compound can be used to treat these reactions by modulating the activity of these receptors .
Treatment of Chronic Itch (Pruritus)
The compound can be used in the treatment of chronic itch or pruritus, a condition also mediated by MRGPRX2 and its ortholog receptors .
Treatment of Inflammatory Disorders
Inflammatory disorders can be treated using this compound, as MRGPRX2 and its ortholog receptors play a role in mediating these disorders .
Treatment of Pain Disorders
Pain disorders, which are mediated by MRGPRX2 and its ortholog receptors, can be treated using this compound .
Treatment of Skin Disorders
The compound can be used in the treatment of skin disorders, as these are among the conditions mediated by MRGPRX2 and its ortholog receptors .
properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-10-11(15)5-3-7-14(10)21(19,20)16-9-13(18)12-6-4-8-17(12)2/h3-8,13,16,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVBDZCLQKPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide |
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